
2-Oxo-2-phenylethyl octadec-10-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl octadec-10-ynoate is a chemical compound that belongs to the class of acetylenic fatty esters It is characterized by the presence of a phenyl group attached to an oxoethyl group, which is further connected to an octadec-10-ynoate chain
Méthodes De Préparation
The synthesis of 2-Oxo-2-phenylethyl octadec-10-ynoate typically involves the reaction of methyl octadec-9-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate, as well as hydroxy-keto and dihydroxy derivatives . The reaction conditions are carefully controlled to achieve the desired product with high specificity.
Analyse Des Réactions Chimiques
2-Oxo-2-phenylethyl octadec-10-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide, tert-butyl hydroperoxide, and other oxidizing agents. The major products formed from these reactions include mono-keto, hydroxy-keto, and dihydroxy derivatives . These reactions are typically carried out under controlled conditions to ensure the formation of specific products.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl octadec-10-ynoate has several applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential biological activities and interactions with various molecular targets. Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-10-ynoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can undergo further chemical transformations. These intermediates can interact with various biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
2-Oxo-2-phenylethyl octadec-10-ynoate can be compared with other similar compounds, such as methyl 8-oxo- and 11-oxo-octadec-9-ynoate, and methyl 8-hydroxy-11-oxo-octadec-9-ynoate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90144-65-3 |
|---|---|
Formule moléculaire |
C26H38O3 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
phenacyl octadec-10-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-7,10-15,19,22-23H2,1H3 |
Clé InChI |
DGDJRGNWPRIEDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


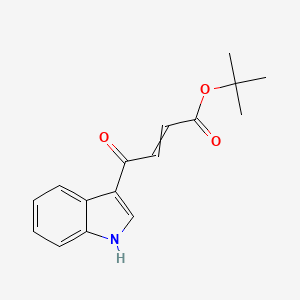
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
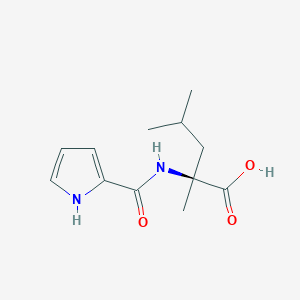
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
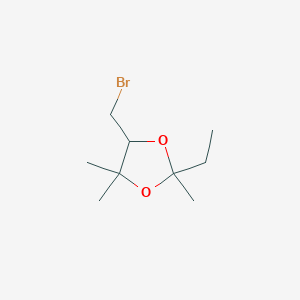

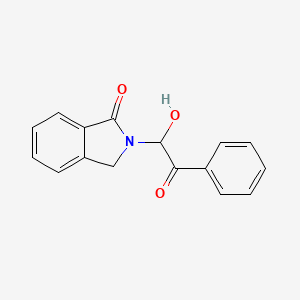
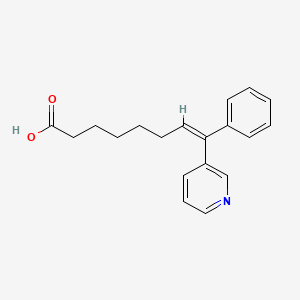

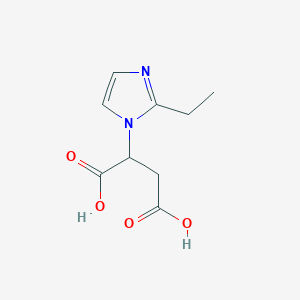
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)

